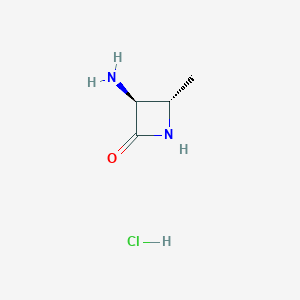

Alisol A 23-acetate

Vue d'ensemble

Description

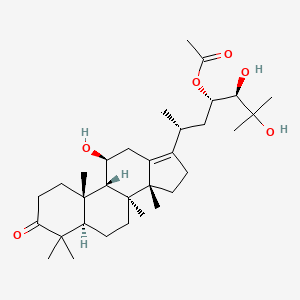

Alisol A 23-acetate is a compound that is closely related to alisol A 24-acetate and alisol B 23-acetate, which are abundant in Rhizoma alismatis, a traditional Chinese medicine. These compounds have been studied for their biological activities, including their effects on apoptosis, nephrotoxicity, and cholesterol levels .

Synthesis Analysis

The synthesis of this compound has not been directly discussed in the provided papers. However, studies have focused on the extraction and purification of related compounds from Alisma orientale. For instance, centrifugal partition chromatography coupled with evaporative light scattering detection was used to separate and purify alisol B and alisol B 23-acetate from Alisma orientale .

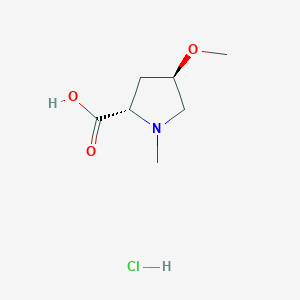

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. The X-ray analysis of alisol A (23, 24)-acetonide 11-monobromoacetate helped establish the molecular structure of related compounds . Additionally, the instability of alisol A 24-acetate in various solvents suggests a potential for structural transformation between alisol A 24-acetate, this compound, and alisol A .

Chemical Reactions Analysis

This compound and its related compounds have been shown to undergo transformations in different solvents. For example, alisol A 24-acetate and 23-acetate can inter-convert, and both can deacetylate to yield alisol A when kept in methanol for an extended period .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been characterized through various analytical methods. Liquid chromatography-mass spectrometry (LC-MS) and ultra-fast liquid chromatography tandem mass spectrometry (UFLC-MS/MS) methods have been developed for the quantitation of alisol A and its acetates in biological matrices, indicating their stability and extraction efficiency from rat plasma . High-performance liquid chromatography combined with evaporative light scattering detection (HPLC-ELSD) has also been used for the determination of alisol A 24-acetate and alisol B 23-acetate in traditional medicine formulations .

Relevant Case Studies

Several studies have investigated the biological effects of this compound and related compounds. One study demonstrated that alisol A 24-acetate and alisol B 23-acetate induced apoptosis and nephrotoxicity in human renal proximal tubular cells by activating autophagy and inhibiting the PI3K/Akt/mTOR signaling pathway . Another study found that alisol B-23-acetate induced apoptosis in human lung cancer cells through the mitochondrial pathway, suggesting its potential as a modulating agent in lung cancer treatment . Additionally, the cholesterol-lowering effects of alisol acetates were observed in hyperlipidemic mice, with a focus on their interaction with HMG-CoA reductase, a key enzyme in cholesterol metabolism .

Applications De Recherche Scientifique

Structural Transformation and Stability

Alisol A 23-acetate, a triterpenoid compound, has been studied for its structural transformation and stability. It was found to be unstable in solvents, inter-transforming with alisol A 24-acetate. This transformation was more rapid in protic solvents than in aprotic solvents. Additionally, both compounds could deacetylate to yield alisol A over time in methanol. This study represents the first report on the structural transformation between these compounds, contributing to the understanding of their chemical behavior and stability, which is essential for their use in medicinal applications (Makabel et al., 2008).

Antibacterial Effect

This compound has shown potent antibacterial activity. In a study that isolated various terpenes from the rhizomes of Alisma orientale, this compound demonstrated significant inhibitory effects against antibiotic-resistant strains, with lower minimum inhibitory concentration (MIC) values compared to standard antibiotics. This suggests its potential as a natural antibacterial agent (Jin et al., 2012).

Cholesterol-Lowering Effect

The cholesterol-lowering effect of alisol acetates, including this compound, has been documented. These compounds effectively reduced total cholesterol (TC), triglyceride (TG), and low-density lipoprotein cholesterol (LDL-C) levels in hyperlipidemic mice, while increasing high-density lipoprotein cholesterol (HDL-C) concentrations. This was achieved by inhibiting the activity of HMG-CoA reductase, a key enzyme in cholesterol metabolism, suggesting a potential role in treating hyperlipidemia (Xu et al., 2016).

In Vivo Stability

The stability of this compound under simulated in vivo conditions was studied to understand its behavior inside the body. It was found that this compound, along with alisol A 24-acetate, was unstable under simulated stomach conditions and transformed rapidly. This information is crucial for the development of pharmaceutical formulations and for understanding the metabolic fate of these compounds in the body (C. Jun, 2011).

Anti-Complementary Activity

This compound exhibits anti-complementary activity, which is crucial in modulating the immune response. This compound was isolated from Alismatis rhizoma and studied for its effects on the classical pathway of the complement system. This type of activity indicates potential therapeutic applications in immune-related disorders (Lee et al., 2003).

Pharmacokinetic Studies

Pharmacokinetic studies involving this compound have been conducted to understand its absorption and distribution in the body. A specific method was developed for the quantitation of alisol A and alisol B 23-acetate in rat plasma, indicating the feasibility of monitoring these compounds in biological systems (Zhang et al., 2014).

Mécanisme D'action

Target of Action

Alisol A 23-acetate, a triterpenoid compound isolated from Alismatis Rhizoma, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK, HCE-2, and functional proteins like YAP, LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

This compound interacts with its targets to induce various cellular changes. For instance, it has been found to induce autophagy in human breast cancer cells . This is supported by the triggered autophagosome formation and increased LC3-II levels . Furthermore, it has been shown to suppress the NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis . Additionally, it has been found to suppress the NF-κB pathway, which plays a key role in inflammation and immunity .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using a UFLC-MS/MS method . .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to significantly suppress the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells . This is achieved by inhibiting the expression levels of MMP-2 and MMP-9, proteins involved in cell migration and invasion . Additionally, it induces cell cycle arrest at the G0/G1 phase and downregulates the expression of cyclin D1, a cell cycle regulatory protein .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to exert renoprotective action against renal ischemia-reperfusion injury . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment, such as the presence of ischemia or reperfusion injury .

Propriétés

IUPAC Name |

[(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLECBBHPYBFK-JSWHPQHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known pharmacological activities of alisol A 23-acetate?

A1: this compound has demonstrated various pharmacological activities, including:* Anti-tumor activity: Exhibits cytotoxic effects against various cancer cells, including liver cancer [, ]. * Anti-allergic activity: Suppresses allergic responses and experimental atopic dermatitis in preclinical models [].* Hypolipidemic effect: Reduces total cholesterol, triglyceride, and low-density lipoprotein cholesterol levels in hyperlipidemic mice [, , ].

Q2: How does this compound exert its anti-tumor effects?

A2: Research suggests that this compound induces G1 cell cycle arrest and apoptosis in cancer cells. This effect is potentially linked to the inhibition of the mTOR pathway and disruption of ribosomal biogenesis []. Additionally, it has been shown to inhibit cell migration and invasion in hepatocellular carcinoma, possibly by downregulating matrix metalloproteinase (MMP)-2 and -9 activities [].

Q3: What is the role of this compound in treating allergic asthma?

A3: Studies indicate that this compound might help alleviate allergic asthma by suppressing immune responses. Preclinical studies show it reduces inflammatory cytokine levels and the influx of immune cells into the lungs []. Additionally, it inhibits antigen-induced degranulation of mast cells, which play a key role in allergic reactions [].

Q4: Does this compound interact with any specific receptors?

A4: Although its exact mechanism of action is still under investigation, this compound has been proposed to act as an agonist of the farnesoid X receptor (FXR) [, ]. FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C32H50O5, and its molecular weight is 514.73 g/mol [].

Q6: Is this compound stable in different solvents?

A7: this compound, similar to its structural analog alisol A 24-acetate, has been reported to undergo structural transformation in solvents. This transformation is more rapid in protic solvents compared to aprotic solvents [].

Q7: What are the implications of this compound’s stability on its applications?

A7: The stability of this compound is a crucial factor to consider during its extraction, storage, and formulation for research or potential therapeutic applications. Its tendency to transform in certain solvents might affect its efficacy and require specific handling procedures.

Q8: What analytical techniques are used to identify and quantify this compound?

A8: Several analytical techniques have been employed to identify and quantify this compound:

- High-performance liquid chromatography (HPLC): Used to separate and quantify this compound in plant extracts and formulations [, , , , ].

- HPLC coupled with evaporative light scattering detection (ELSD): Offers a sensitive method for quantifying this compound in complex matrices [, ].

- HPLC coupled with mass spectrometry (HPLC-MS): Provides accurate identification and quantification of this compound based on its mass-to-charge ratio [].

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS): This high-resolution technique allows for the identification and structural characterization of this compound in complex mixtures [].

Q9: How is the quality of this compound ensured?

A10: Quality control of this compound typically involves:* Standardization of extraction procedures: Ensuring consistent extraction yields and purity of the compound [].* Development and validation of analytical methods: Employing reliable methods like HPLC, HPLC-ELSD, and HPLC-MS for accurate identification and quantification [, , , ].* Establishment of reference standards: Using pure this compound as a reference for comparison and quantification [].

Q10: What are the future directions for research on this compound?

A10: Future research directions for this compound include:

- Structure-activity relationships: Exploring the relationship between the structure of this compound and its biological activity, potentially leading to the development of more potent and selective derivatives [].

- Formulation development: Developing suitable formulations to enhance its stability, solubility, and bioavailability, which are crucial for its potential therapeutic applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)